molecular formula C9H5ClFN B1488121 6-Chloro-8-fluoroquinoline CAS No. 52200-53-0

6-Chloro-8-fluoroquinoline

Cat. No.: B1488121
CAS No.: 52200-53-0
M. Wt: 181.59 g/mol
InChI Key: VRDHJZRIMIKGRW-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroquinoline is a halogenated heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in this compound enhances its chemical reactivity and potential utility in scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: One common method involves the direct halogenation of quinoline using chlorine and fluorine sources under controlled conditions. This process typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution reactions.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of quinoline is diazotized and then treated with copper(I) chloride and fluorine gas to introduce the chlorine and fluorine atoms.

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors with precise temperature and pressure control to ensure high yields and purity. Continuous flow processes and automated systems are used to optimize production efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Reagents like sodium iodide or potassium fluoride are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Sodium iodide, potassium fluoride, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 6-Chloro-8-fluoroquinone.

  • Reduction: Hydroquinoline derivatives, such as 6-Chloro-8-fluorohydroquinoline.

  • Substitution: Various substituted quinolines, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-fluoroquinoline is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of halogenated quinolines on cellular processes and enzyme activities.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

6-Chloro-8-fluoroquinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

6-Chloro-8-fluoroquinoline plays a pivotal role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA-gyrase, this compound disrupts bacterial DNA synthesis, leading to its antibacterial properties . Additionally, it interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial efficacy . These interactions highlight the compound’s potential as a potent antibacterial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential as an anticancer agent . The compound’s ability to modulate cellular processes underscores its significance in both antibacterial and anticancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DNA-gyrase and topoisomerase IV, inhibiting their enzymatic activities . This inhibition prevents the supercoiling and relaxation of DNA, essential for DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms elucidate the compound’s multifaceted roles in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under normal storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and induction of apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These findings underscore the need for careful dosage considerations in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and distribution . Additionally, binding proteins in the plasma can modulate its bioavailability and tissue distribution, affecting its therapeutic outcomes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes, DNA-gyrase, and topoisomerase IV . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, impacting its efficacy and specificity in biochemical reactions.

Comparison with Similar Compounds

  • 6-Bromo-8-fluoroquinoline

  • 8-Chloro-6-fluoroquinoline

  • 6-Chloro-2-methylquinoline

  • 6-Fluoro-2-methylquinoline

  • 7-Bromo-8-hydroxyquinoline

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Properties

IUPAC Name

6-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHJZRIMIKGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311644
Record name 6-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-53-0
Record name 6-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52200-53-0
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Synthesis routes and methods

Procedure details

A solution of concentrated sulphuric acid (16 ml, 300 mmol) in water (12 ml) was treated with sodium 3-nitro-benzenesulfonate (commercially available, for example, from Aldrich) (11.3 g, 50 mmol) and glycerol (commercially available, for example, from Fisher and/or Aldrich) (12 ml, 160 mmol) to give a suspension. This was heated to 110° C. with stirring, and 4-chloro-2-fluoroaniline (commercially available, for example, from Aldrich) (5.6 ml, 50 mmol) was added. The reaction was heated to 140° C. and stirred overnight. The reaction mixture was cooled and then poured into water (400 ml) and basified to pH 11 with aqueous ammonium hydroxide (0.88 s.g., 60 ml). The brown precipitate that formed was collected by filtration and dried under suction. EtOAc was then added to the sinter funnel, dissolving most of the material to give a brown solution. This filtrate was concentrated in vacuo to give a brown solid (7.7 g). This was purified by chromatography on silica (2×100 g, eluting with 0-50% EtOAc-cyclohexane over 60 min). The relevant fractions were concentrated in vacuo to give the title compound as a yellow solid (6.5 g, 70%) LCMS RT=2.78 min, ES+ve m/z 182/184 [M+H]+.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
sodium 3-nitro-benzenesulfonate
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12 mL
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solvent
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0 (± 1) mol
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60 mL
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400 mL
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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